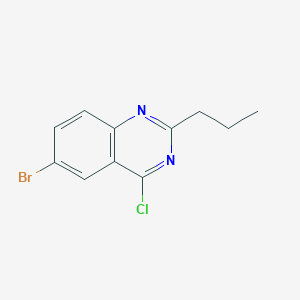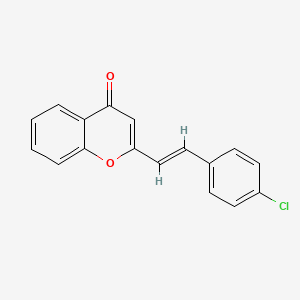![molecular formula C10H5BrClNO2 B15064004 7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B15064004.png)
7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine and chlorine atoms, as well as a dioxolo ring fused to the quinoline core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline typically involves the bromination and chlorination of the quinoline core. One common method involves the use of N-bromosuccinimide (NBS) for bromination and thionyl chloride for chlorination. The reaction is usually carried out under reflux conditions with appropriate solvents such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in coupling reactions to form more complex quinoline derivatives.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination under reflux conditions.
Thionyl Chloride: Used for chlorination under reflux conditions.
Palladium Catalysts: Used in coupling reactions to form biaryl compounds.
Major Products Formed
Substituted Quinoline Derivatives: Formed through nucleophilic substitution.
Quinoline N-Oxides: Formed through oxidation reactions.
Dihydroquinolines: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitumor and antibacterial agent.
Biological Research: Used as a tool to study enzyme inhibition and protein interactions.
Industrial Applications: Employed in the synthesis of advanced materials and as intermediates in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline involves its interaction with molecular targets such as DNA gyrase and topoisomerase enzymes. These interactions inhibit the replication and transcription processes in bacterial cells, leading to antibacterial effects. In cancer cells, the compound may induce apoptosis through the inhibition of key signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Chloro-[1,3]dioxolo[4,5-g]quinoline: Lacks the bromine atom but shares similar structural features.
Oxolinic Acid: A quinoline derivative with antibacterial properties, similar in structure but with different substituents.
6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxaldehyde: Another quinoline derivative with a carboxaldehyde group.
Uniqueness
7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C10H5BrClNO2 |
|---|---|
Molekulargewicht |
286.51 g/mol |
IUPAC-Name |
7-bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline |
InChI |
InChI=1S/C10H5BrClNO2/c11-6-3-13-7-2-9-8(14-4-15-9)1-5(7)10(6)12/h1-3H,4H2 |
InChI-Schlüssel |
XCHFDZLYAWMRNF-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=C(C=N3)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


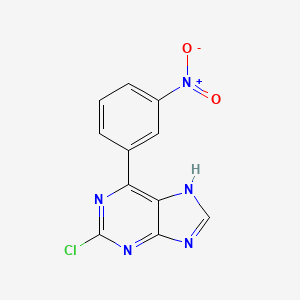

![tert-Butyl (6-amino-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate](/img/structure/B15063935.png)
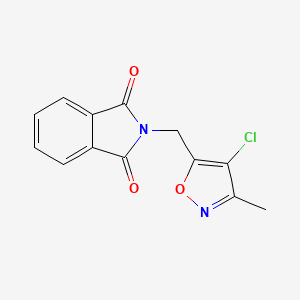


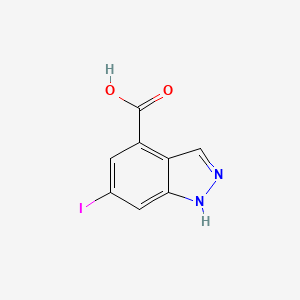
![Azetidine, 1-[(4-methylphenyl)sulfonyl]-2-phenyl-](/img/structure/B15063958.png)
![3-(4-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B15063961.png)
![9-Chloro-6-methoxy-5-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one](/img/structure/B15063966.png)
